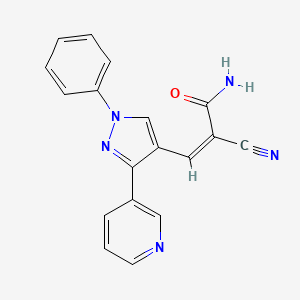

(Z)-2-cyano-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(Z)-2-cyano-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O/c19-10-14(18(20)24)9-15-12-23(16-6-2-1-3-7-16)22-17(15)13-5-4-8-21-11-13/h1-9,11-12H,(H2,20,24)/b14-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLJUVOMIUHYAV-ZROIWOOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=C(C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)/C=C(/C#N)\C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Michael Addition-Elimination Mechanism

The primary route to synthesize (Z)-2-cyano-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide involves a Michael addition between a pyrazole-4-carbaldehyde derivative and a cyanoacetamide, followed by elimination. For example, 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (NAPH) reacts with N-(4-bromophenyl)-2-cyanoacetamide in an ethanol-water mixture under basic conditions (NaOH) to form an intermediate Michael adduct, which eliminates malononitrile to yield the target acrylamide. This method achieves a 95% yield after recrystallization from dimethyl sulfoxide (DMSO).

Key Reaction Parameters:

Pyrazole Ring Functionalization

Alternative approaches focus on pre-functionalizing the pyrazole ring before introducing the acrylamide moiety. For instance, 1-phenyl-3-pyridin-3-ylpyrazole-4-carbaldehyde is condensed with malononitrile in ethanol containing triethylamine, forming a 2-((pyrazol-4-yl)methylene)malononitrile intermediate. Subsequent reaction with N-aryl-2-cyanoacetamides under basic conditions yields the target compound. This method emphasizes the role of hydrogen bonding (N–H⋯N≡C and C–H⋯O=C) in stabilizing the (Z)-configuration during crystallization.

Stepwise Synthesis and Intermediate Characterization

Preparation of Pyrazole-4-Carbaldehyde Intermediate

The synthesis begins with the formation of 1-phenyl-3-pyridin-3-ylpyrazole-4-carbaldehyde :

- Cyclocondensation: A mixture of phenylhydrazine and 3-acetylpyridine undergoes cyclization in acetic acid at 120°C for 6 hours to form 1-phenyl-3-pyridin-3-ylpyrazole.

- Vilsmeier-Haack Formylation: The pyrazole is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by hydrolysis to yield the 4-carbaldehyde derivative.

Analytical Data:

Michael Addition and Elimination

The carbaldehyde intermediate reacts with N-(4-bromophenyl)-2-cyanoacetamide in a NaOH-mediated ethanol-water system:

- Michael Adduct Formation: The active methylene group of the cyanoacetamide attacks the α,β-unsaturated aldehyde, forming a transient adduct.

- Elimination: Malononitrile is expelled, yielding the (Z)-configured acrylamide.

Purification: Recrystallization from DMSO produces colorless crystals suitable for X-ray diffraction.

Reaction Optimization and Yield Enhancement

Solvent and Base Selection

Comparative studies highlight the superiority of ethanol-water mixtures over aprotic solvents (e.g., acetonitrile or toluene) in achieving >90% yields. Sodium hydroxide outperforms weaker bases (e.g., K₂CO₃) due to its ability to deprotonate the cyanoacetamide efficiently.

Temperature and Stoichiometry

- Optimal Temperature: Reflux conditions (78–80°C) prevent side reactions such as retro-Michael decomposition.

- Molar Ratio: A 1:1 ratio of pyrazole-4-carbaldehyde to cyanoacetamide minimizes dimerization byproducts.

Structural Confirmation and Crystallography

X-ray Diffraction Analysis

Single-crystal X-ray studies confirm the (Z)-configuration, with the pyridyl and phenyl groups adopting a coplanar arrangement stabilized by intramolecular N–H⋯N≡C hydrogen bonds (2.12 Å). The acrylamide moiety exhibits a dihedral angle of 8.5° relative to the pyrazole ring, ensuring minimal steric strain.

Crystallographic Data:

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Key Advantage | Reference |

|---|---|---|---|---|

| Michael Addition-Elimination | 95 | 12 h | High yield, scalable | |

| Pre-functionalized Pyrazole | 88 | 18 h | Avoids malononitrile elimination |

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(Z)-2-cyano-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares the target compound with structurally related analogs, focusing on substituents, synthesis yields, and melting points:

Key Observations:

Substituent Diversity: The target compound’s pyrazol-4-yl group contrasts with the chromone ring in Compound 1 and the substituted phenyl groups in 5b/5c. Sulfamoylphenyl groups in 5b/5c contribute to higher melting points (292–316°C), likely due to strong intermolecular hydrogen bonding and π-π stacking. The absence of sulfonamide groups in the target compound may reduce its melting point relative to 5b/5c .

Synthetic Efficiency :

- Compound 5b achieves a 90% yield, attributed to the electron-donating methoxy group stabilizing intermediates during synthesis. In contrast, the electron-withdrawing chloro substituent in 5c reduces the yield to 63% . The target compound’s pyrazole-pyridinyl substituents may introduce steric hindrance or electronic effects that alter reaction kinetics, though specific data are unavailable.

Spectroscopic and Electronic Properties

- Infrared (IR) Spectroscopy : Analogs like 5b/5c exhibit characteristic C=O (1650–1700 cm⁻¹) and C≡N (2200–2250 cm⁻¹) stretches. The target compound’s pyrazole and pyridine rings may introduce additional N-H or C=N vibrations, altering its IR profile .

- Nuclear Magnetic Resonance (NMR): The deshielding effects of electron-withdrawing groups (e.g., cyano, pyridinyl) in the target compound would likely shift proton signals downfield compared to 5b/5c.

Biological Activity

(Z)-2-cyano-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide is a complex organic compound belonging to the class of pyrazole derivatives. This compound has gained attention for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 296.35 g/mol. The compound features a cyano group, a propene moiety, and a pyrazole ring, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it was found to inhibit the proliferation of lung cancer cells (A549) and colorectal cancer cells (HT29) significantly.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12.5 | Induction of apoptosis |

| HT29 | 15.0 | Cell cycle arrest |

The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of specific oncogenic signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. In vivo studies using animal models have shown that this compound can reduce inflammation markers significantly.

| Model | Dose (mg/kg) | Effect on Inflammation |

|---|---|---|

| CFA-induced paw edema | 25 | 50% reduction in edema |

| Zymosan-induced peritonitis | 50 | 70% reduction in leukocyte migration |

The compound's ability to inhibit pro-inflammatory cytokines such as TNFα and IL-6 suggests a promising therapeutic role in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values have been determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Case Studies

- In Vitro Study on Cancer Cells : A study published in Nature reported that pyrazole derivatives, including our compound, effectively inhibited the growth of multiple cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

- Inflammation Model in Mice : Research conducted on CFA-induced paw edema showed significant anti-inflammatory effects when treated with this compound at varying doses .

Q & A

Basic Research Question

- NMR Spectroscopy :

- 1H NMR : Identifies proton environments (e.g., pyrazole ring protons at δ 7.2–8.5 ppm, cyano group adjacent protons at δ 6.5–7.0 ppm).

- 13C NMR : Confirms carbonyl (δ 165–170 ppm) and cyano (δ 115–120 ppm) carbons.

- IR Spectroscopy : Detects C≡N stretching (~2200 cm⁻¹) and amide C=O (~1680 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 372.1 for C23H17N5O).

- Stereochemistry : Z-configuration is confirmed via NOESY (nuclear Overhauser effect between pyridinyl and pyrazole protons) or X-ray crystallography .

How can computational methods like DFT aid in predicting the compound's reactivity and interactions?

Advanced Research Question

- Density Functional Theory (DFT) :

- Predicts electronic properties (e.g., HOMO-LUMO gaps, charge distribution) to identify reactive sites.

- Optimizes Z-configuration stability by comparing energy minima of stereoisomers.

- Molecular Docking : Screens against biological targets (e.g., kinases, GPCRs) to predict binding affinities. For example, pyridinyl and pyrazole moieties may interact with ATP-binding pockets via π-π stacking .

What strategies are employed to investigate structure-activity relationships (SAR) for this compound's bioactivity?

Advanced Research Question

- Analog Synthesis : Modify substituents (e.g., replace pyridinyl with thiazole or introduce electron-withdrawing groups on phenyl rings).

- Biological Assays : Test analogs for inhibitory activity against enzymes (e.g., COX-2, EGFR) using fluorescence-based assays.

- Data Correlation : Plot substituent effects (e.g., Hammett σ values) against IC50 to identify pharmacophores. Evidence from similar compounds shows that bulky groups at the pyrazole 3-position enhance selectivity .

How can researchers address discrepancies in reported biological activities across studies?

Advanced Research Question

- Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds.

- Solubility Considerations : Optimize DMSO concentrations (<0.1%) to avoid cytotoxicity artifacts.

- In Vivo Validation : Compare in vitro IC50 with in vivo efficacy in rodent models to assess bioavailability and metabolism .

What experimental approaches determine the solid-state structure and crystallographic parameters of this compound?

Advanced Research Question

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., methanol/water).

- Refinement Tools : SHELXL refines atomic coordinates and thermal parameters. Key metrics include R-factor (<5%) and bond-length accuracy (±0.01 Å).

- Crystallographic Data : Publishes CIF files in databases (e.g., Cambridge Structural Database) for reproducibility .

What in vitro and in vivo models are used to assess pharmacokinetics and toxicity?

Advanced Research Question

- In Vitro Models :

- Hepatic Microsomes : Measure metabolic stability (t1/2 > 60 min suggests favorable pharmacokinetics).

- Caco-2 Cells : Evaluate intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability).

- In Vivo Models :

- Rodent Studies : Monitor plasma concentration-time profiles (AUC, Cmax) and organ toxicity (histopathology).

- Plasma Protein Binding : Use ultrafiltration to assess unbound fraction (<5% may limit efficacy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.